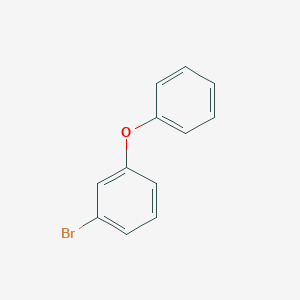

1-Bromo-3-phenoxybenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDAKFFMKLQPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074773 | |

| Record name | PBDE 002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6876-00-2 | |

| Record name | 3-Bromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6876-00-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PBDE 002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9N49713J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-bromo-3-phenoxybenzene chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and safety information for 1-bromo-3-phenoxybenzene. The information is intended to support research, development, and safety management for professionals working with this compound.

Chemical Identity and Structure

This compound is an aromatic ether with a bromine substituent. Its chemical structure consists of a phenoxy group attached to a brominated benzene ring at the meta position.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6876-00-2[1] |

| Molecular Formula | C₁₂H₉BrO[2] |

| Molecular Weight | 249.10 g/mol |

| InChI Key | AHDAKFFMKLQPTD-UHFFFAOYSA-N |

| SMILES | BrC1=CC=CC(OC2=CC=CC=C2)=C1[1] |

| Synonyms | 3-Bromodiphenyl ether, m-Bromophenyl phenyl ether, 3-Phenoxyphenyl bromide |

Physicochemical Properties

This compound is a colorless liquid at room temperature.[2] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Liquid | [2] |

| Boiling Point | 200-203 °C (at 50 Torr) | [2] |

| Density | 1.371 - 1.3944 g/cm³ | [2][3] |

| Refractive Index | 1.6076 (at 20°C) | [2] |

| Flash Point | >110 °C | [2] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate, sparingly soluble in methanol. | [2] |

Synthesis

A common and effective method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol or phenol.

Experimental Protocol: Microwave-Assisted Ullmann Condensation

This protocol describes a microwave-assisted synthesis of this compound.[2]

Reactants and Reagents:

-

m-Dibromobenzene

-

Phenol

-

Copper(I) oxide (Cu₂O)

-

Cesium carbonate (Cs₂CO₃)

-

N-Methylpyrrolidone (NMP)

-

Ethyl acetate (EtOAc)

-

1N Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diatomaceous earth

-

Hexane

Procedure:

-

A mixture of m-dibromobenzene (3 g, 12.75 mmol), phenol (1 g, 10.6 mmol), copper(I) oxide (152 mg, 1 mmol), and cesium carbonate (3.46 g, 10.6 mmol) is dissolved in 8 mL of N-methylpyrrolidone (NMP).[2]

-

The reaction mixture is subjected to microwave irradiation at 195 °C for 20 minutes.[2]

-

Upon completion, the heterogeneous mixture is filtered through a bed of diatomaceous earth, and the residue is washed with ethyl acetate (1 x 20 mL).[2]

-

The filtrate is diluted with 1N sodium hydroxide solution (200 mL) and subsequently extracted with ethyl acetate (3 x 100 mL).[2]

-

The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a yellow oil.[2]

-

The crude product is purified by column chromatography using 100% hexane as the eluent to afford this compound as a colorless oil (1.4 g, 53% yield).[2]

Logical Workflow for Ullmann Condensation:

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic Data

Anticipated Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons on both the brominated and phenoxy rings would be expected in the aromatic region of the spectrum.

-

¹³C NMR: Resonances for the twelve carbon atoms of the molecule would be observed, with distinct chemical shifts for the carbon attached to bromine and the carbons of the ether linkage.

-

FT-IR: Characteristic absorption bands for C-O-C (ether) stretching, C-Br stretching, and aromatic C-H and C=C stretching would be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom. A prominent fragment would be observed at m/z 250 (M+1).[2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[3] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[3] |

GHS Pictograms:

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid release to the environment. Wear protective gloves/ eye protection/ face protection.[3]

-

Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Safe Handling Recommendations:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

This technical guide provides a summary of the available information on this compound. Researchers and professionals are encouraged to consult the original source documents and safety data sheets for more detailed information.

References

- 1. This compound 95% | CAS: 6876-00-2 | AChemBlock [achemblock.com]

- 2. 3-PHENOXYBROMOBENZENE | 6876-00-2 [chemicalbook.com]

- 3. 6876-00-2 this compound AKSci W7871 [aksci.com]

- 4. 6876-00-2 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-bromo-3-phenoxybenzene (CAS: 6876-00-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-bromo-3-phenoxybenzene is an aromatic organic compound with the chemical formula C₁₂H₉BrO.[1] It belongs to the class of diaryl ethers, characterized by a phenoxy group and a bromine atom attached to a benzene ring. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The bromine atom serves as a versatile functional group for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the phenoxy moiety influences the overall electronic and steric properties of the molecule.[2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and safety information for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 6876-00-2 | [1] |

| Molecular Formula | C₁₂H₉BrO | [1] |

| Molecular Weight | 249.11 g/mol | [1] |

| Appearance | Liquid at 20°C | [4] |

| Density | 1.371 g/cm³ | [4] |

| Flash Point | 110°C | [4] |

| Purity | Typically ≥95% or ≥98% | [5][6] |

| Storage | Store in a cool, dry place | [4] |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, two primary synthetic routes are highly plausible based on established organic chemistry principles: the Sandmeyer reaction and the Ullmann condensation.

Proposed Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the synthesis of aryl halides from aryl diazonium salts, which are derived from anilines.[7][8] This approach would involve the diazotization of 3-phenoxyaniline followed by a copper(I) bromide-mediated substitution.

Experimental Protocol (Predictive):

-

Step 1: Diazotization of 3-phenoxyaniline

-

Dissolve 3-phenoxyaniline (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~3 equivalents).

-

Cool the mixture to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 equivalents) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60°C until the evolution of nitrogen gas ceases.

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with water, dilute sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

-

Proposed Synthesis via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[9][10] In this case, 1,3-dibromobenzene would react with phenol in the presence of a copper catalyst and a base.

Experimental Protocol (Predictive):

-

Step 1: Reaction Setup

-

To a dried reaction vessel, add 1,3-dibromobenzene (1 equivalent), phenol (1.2 equivalents), a copper catalyst (e.g., copper(I) iodide, ~0.1 equivalents), a ligand (e.g., 1,10-phenanthroline, ~0.2 equivalents), and a base (e.g., potassium carbonate, ~2 equivalents).

-

Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

-

Step 2: Reaction

-

Heat the reaction mixture to a high temperature (typically 120-160°C) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Spectral Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in CDCl₃): The spectrum is expected to show a complex multiplet in the aromatic region (approximately δ 6.8-7.4 ppm) corresponding to the nine aromatic protons.

Predicted ¹³C NMR (in CDCl₃): The spectrum would likely display 12 distinct signals for the 12 carbon atoms of the two benzene rings. The carbon attached to the bromine atom would be significantly shifted.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for confirming the molecular weight and fragmentation pattern of the compound.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 248/250 | Molecular ion peak, showing the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). |

| [M-Br]⁺ | 169 | Loss of the bromine atom. |

| [C₆H₅O]⁺ | 93 | Fragment corresponding to the phenoxy group. |

| [C₆H₅]⁺ | 77 | Phenyl cation. |

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600-1450 | C=C stretching (aromatic ring) |

| ~1240 | C-O-C stretching (aryl ether) |

| ~700-500 | C-Br stretching |

Applications in Drug Development and Research

Aryl halides, such as this compound, are fundamental building blocks in medicinal chemistry.[11] The bromine atom acts as a key "handle" for introducing molecular diversity through various cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[3] These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of complex organic molecules with potential therapeutic activities.

While specific biological activities or signaling pathway involvements for this compound have not been extensively reported, its structural motif is present in various biologically active compounds. Its utility lies in its role as a versatile intermediate for the synthesis of a wide range of derivatives for screening in drug discovery programs.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

Causes skin irritation. [5]

-

Causes serious eye irritation. [5]

-

May cause respiratory irritation. [5]

Precautionary Measures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Avoid breathing vapors or mists.[6]

-

Wash hands thoroughly after handling.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound, CAS number 6876-00-2, is a valuable chemical intermediate with significant potential in organic synthesis, particularly for applications in drug discovery and development. Its bifunctional nature, possessing both a reactive bromine atom and a phenoxy group, allows for a wide range of chemical transformations to generate diverse and complex molecules. While detailed experimental data on this specific compound is somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on well-established chemical principles and the behavior of analogous structures. Researchers and scientists working with this compound should adhere to strict safety protocols due to its irritant nature. As the demand for novel chemical entities continues to grow, the utility of versatile building blocks like this compound in constructing new molecular architectures is likely to increase.

References

- 1. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-(BROMOMETHYL)-3-PHENOXYBENZENE synthesis - chemicalbook [chemicalbook.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 95% | CAS: 6876-00-2 | AChemBlock [achemblock.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on 1-bromo-3-phenoxybenzene for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-bromo-3-phenoxybenzene is an aromatic ether compound that holds significance as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its structural motif, featuring a diaryl ether linkage, is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound in drug discovery and development.

Chemical and Physical Properties

This compound is characterized by the presence of a bromine atom and a phenoxy group on a benzene ring at positions 1 and 3, respectively. This substitution pattern imparts specific physicochemical properties that are crucial for its reactivity and potential biological interactions. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 6876-00-2 | [3] |

| Molecular Formula | C₁₂H₉BrO | [3] |

| Molecular Weight | 249.10 g/mol | [3] |

| Boiling Point | 178-180 °C at 12 mmHg | N/A |

| Melting Point | Not available | N/A |

Synthesis of this compound

The primary method for the synthesis of this compound and other diaryl ethers is the Ullmann condensation.[4] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. The following section details a representative experimental protocol for this synthesis.

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

Materials:

-

1,3-Dibromobenzene

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Pyridine (as solvent and ligand)

-

Toluene (for extraction)

-

Hydrochloric acid (HCl), 1M solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dibromobenzene (1.0 equivalent), phenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Add anhydrous pyridine to the flask to serve as the solvent.

-

Heat the reaction mixture to reflux (approximately 115 °C) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 1M hydrochloric acid to neutralize the excess base and pyridine.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

The following diagram illustrates the general workflow for the Ullmann synthesis of this compound.

Applications in Drug Development

The diaryl ether motif is a key structural feature in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][5] While specific drug candidates containing the this compound scaffold are not prominently documented, its utility lies in its potential for further functionalization through cross-coupling reactions. The bromine atom serves as a handle for introducing molecular diversity, for instance, via Suzuki-Miyaura coupling to form new carbon-carbon bonds.[6][7][8]

Potential as a Scaffold for Enzyme Inhibitors

Substituted diphenyl ethers have been investigated as inhibitors of various enzymes. A notable example is their activity against the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in fatty acid biosynthesis.[9][10] This pathway is essential for bacterial survival, making FabI an attractive target for the development of novel antibacterial agents.

The following diagram illustrates a hypothetical mechanism of action where a derivative of this compound acts as an inhibitor of a bacterial signaling pathway. In this example, the diaryl ether derivative, functionalized via a Suzuki coupling, could potentially inhibit a bacterial kinase, thereby disrupting a downstream signaling cascade essential for bacterial viability.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its diaryl ether core is a recognized privileged scaffold, and the presence of a bromine atom allows for extensive chemical modification to explore structure-activity relationships. While direct biological applications of the parent compound are not widely reported, its utility as a building block for creating libraries of novel compounds targeting a range of biological pathways, particularly in the development of new antibacterial and anticancer agents, is of high interest to the scientific community. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substituted diphenyl ethers as a novel chemotherapeutic platform against Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-bromo-3-phenoxybenzene: Physical Properties, Spectral Data, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-bromo-3-phenoxybenzene is an aromatic organic compound that belongs to the class of diaryl ethers. Its structure, featuring a brominated phenyl ring linked to a phenoxy group, makes it a valuable intermediate in organic synthesis. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures. The diaryl ether motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3][4][5] This technical guide provides a comprehensive overview of the physical and spectral properties of this compound, detailed experimental protocols for its synthesis, and insights into its applications in drug discovery.

Physical and Chemical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 6876-00-2 | [6] |

| Molecular Formula | C₁₂H₉BrO | [6] |

| Molecular Weight | 249.11 g/mol | [6] |

| Appearance | Solid | |

| Boiling Point | 138-140 °C at 3 mmHg | |

| Density | 1.434 g/cm³ | |

| Melting Point | Not available |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show complex multiplets in the aromatic region (δ 6.8-7.4 ppm). The protons on the phenoxy ring and the brominated ring will have distinct chemical shifts and coupling patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The key chemical shifts are summarized below.[7]

| Assignment | Chemical Shift (ppm) |

| C-Br | ~122 |

| C-O (brominated ring) | ~158 |

| C-O (phenoxy ring) | ~157 |

| Aromatic CH | 118-131 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~1580, 1480 | Aromatic C=C stretch |

| ~1240 | Aryl ether C-O stretch |

| ~500-600 | C-Br stretch |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern is expected to involve the cleavage of the ether linkage and loss of the bromine atom.

Predicted Fragmentation:

-

m/z 248/250: [M]⁺, molecular ion

-

m/z 169: [M - Br]⁺

-

m/z 93: [C₆H₅O]⁺

-

m/z 77: [C₆H₅]⁺

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. Two common methods, the Ullmann condensation and a Sandmeyer reaction, are detailed below.

Synthesis via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[8]

Reaction: 3-Bromophenol + Bromobenzene → this compound

Experimental Protocol:

-

To a reaction flask, add 3-bromophenol (1 equivalent), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

-

Add bromobenzene (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to 140-150 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. This compound 95% | CAS: 6876-00-2 | AChemBlock [achemblock.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. benchchem.com [benchchem.com]

1-bromo-3-phenoxybenzene molecular weight and formula

An In-depth Technical Guide to 1-bromo-3-phenoxybenzene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its fundamental properties, a representative synthetic protocol, and its application in modern drug discovery.

Core Molecular Data

This compound is an aromatic ether derivative. Its chemical structure features a bromine atom and a phenoxy group attached to a benzene ring at the meta position. This substitution pattern makes it a versatile building block in the synthesis of more complex molecules.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₉BrO | [1][2] |

| Molecular Weight | 249.10 g/mol | [1][2][3] |

| CAS Number | 6876-00-2 | [1][2] |

Synthetic Applications and Experimental Protocols

The bromine atom in this compound serves as a reactive site, making it an excellent substrate for various cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the assembly of complex molecular frameworks for novel drug candidates.[4]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl bromide like this compound. This reaction is a powerful method for forming biaryl structures, which are common motifs in pharmaceuticals.

Objective: To synthesize a 3-phenoxy-biphenyl derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (0.01-0.05 equivalents). Then, add the degassed solvent system via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent. Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

-

Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.[5][6]

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the experimental protocol and a representative reaction scheme.

Caption: A flowchart of the Suzuki-Miyaura cross-coupling experimental workflow.

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. 6876-00-2|this compound|BLD Pharm [bldpharm.com]

- 3. 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. brjac.com.br [brjac.com.br]

- 6. 101-55-3|1-Bromo-4-phenoxybenzene|BLD Pharm [bldpharm.com]

An In-depth Technical Guide on the Discovery and History of 3-Bromodiphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromodiphenyl ether, also known as 1-bromo-3-phenoxybenzene, is a halogenated aromatic ether that has garnered interest within several scientific domains. While its broader class of polybrominated diphenyl ethers (PBDEs) is widely known for its use as flame retardants and the associated environmental and health concerns, the specific history of the 3-bromo isomer is rooted in the foundational explorations of synthetic organic chemistry. This technical guide provides a comprehensive overview of the discovery and history of 3-bromodiphenyl ether, detailing its initial synthesis, key experimental protocols, and the evolution of its characterization. Quantitative data is summarized for clarity, and relevant chemical transformations are visualized to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The diaryl ether linkage is a significant structural motif in a variety of natural products and synthetic compounds with diverse applications. The synthesis of these structures, particularly in the early 20th century, presented a notable challenge to organic chemists. The discovery of copper-catalyzed cross-coupling reactions provided a pivotal breakthrough in this area. This guide focuses on the specific history of 3-bromodiphenyl ether, tracing its origins from these early synthetic explorations.

Discovery and Initial Synthesis: The Ullmann Condensation

The first synthesis of 3-bromodiphenyl ether can be traced back to the pioneering work of Fritz Ullmann on the copper-catalyzed synthesis of diaryl ethers, a reaction now famously known as the Ullmann condensation or Ullmann diaryl ether synthesis.[1][2] Developed in the early 1900s, this reaction provided a versatile method for the formation of a carbon-oxygen bond between an aryl halide and a phenol.

The historical synthesis of 3-bromodiphenyl ether was achieved via the Ullmann reaction, involving the coupling of either m-bromophenol with bromobenzene or phenol with m-dibromobenzene in the presence of a copper catalyst and a base at elevated temperatures.[3]

Logical Workflow for the Ullmann Synthesis of 3-Bromodiphenyl Ether

The following diagram illustrates the two primary historical Ullmann condensation pathways for the synthesis of 3-bromodiphenyl ether.

Historical Experimental Protocols

Synthesis of 3-Bromodiphenyl Ether from m-Phenoxyaniline (via Sandmeyer Reaction)

An alternative historical route to 3-bromodiphenyl ether involved the Sandmeyer reaction, starting from m-phenoxyaniline.[3]

Experimental Workflow:

Detailed Methodology:

-

Diazotization: m-Phenoxyaniline is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide, which catalyzes the replacement of the diazonium group with a bromine atom, yielding 3-bromodiphenyl ether.

-

Workup and Purification: The reaction mixture is typically subjected to steam distillation or extraction with an organic solvent. The crude product is then purified by fractional distillation under reduced pressure.

Quantitative Data

The following table summarizes the key physical and chemical properties of 3-bromodiphenyl ether.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₉BrO | |

| Molecular Weight | 249.10 g/mol | |

| CAS Number | 6876-00-2 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 305-307 °C (at 760 mmHg) | |

| Density | 1.371 g/mL at 25 °C | |

| Refractive Index | n²⁰/D 1.608 |

Early Characterization

The initial characterization of 3-bromodiphenyl ether in the early 20th century would have relied on classical methods of organic analysis. These would have included:

-

Elemental Analysis: Determination of the empirical formula by measuring the percentage composition of carbon, hydrogen, and bromine.

-

Physical Constants: Measurement of boiling point, density, and refractive index to establish purity and identity.

-

Derivative Formation: Conversion of the ether to a solid derivative with a sharp melting point for further characterization.

With the advent of spectroscopic techniques in the mid-20th century, the characterization of 3-bromodiphenyl ether became more definitive. Infrared (IR) spectroscopy would have been used to identify the characteristic C-O-C ether stretch and the substitution pattern on the aromatic rings. Later, Nuclear Magnetic Resonance (NMR) spectroscopy provided unambiguous structural elucidation by revealing the chemical environment of each proton and carbon atom in the molecule.

Later Developments and Applications

While initially a subject of academic interest in the exploration of synthetic methodologies, 3-bromodiphenyl ether and its isomers later gained attention as part of the broader class of polybrominated diphenyl ethers (PBDEs). PBDEs were extensively used as flame retardants in a wide range of consumer and industrial products.[4] However, due to their persistence in the environment and potential for bioaccumulation and toxicity, their use has been largely phased out or restricted in many parts of the world.

Research in the 21st century has revisited the synthesis of 3-bromodiphenyl ether, often as a model compound for developing more efficient and environmentally benign catalytic systems for the Ullmann condensation and other cross-coupling reactions.[1][5]

Conclusion

The discovery and history of 3-bromodiphenyl ether are intrinsically linked to the development of one of the cornerstone reactions in organic chemistry: the Ullmann condensation. From its initial synthesis as a demonstration of a novel method for forming diaryl ethers to its later association with the environmentally significant class of PBDEs, the story of this molecule reflects the broader evolution of synthetic chemistry and our understanding of the impact of chemical compounds on the environment. For today's researchers, the historical context of 3-bromodiphenyl ether provides valuable insights into the foundations of cross-coupling chemistry and serves as a reminder of the long-term implications of chemical discovery.

References

- 1. books.rsc.org [books.rsc.org]

- 2. US3451061A - Functional fluid compositions - Google Patents [patents.google.com]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. leehite.org [leehite.org]

- 5. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenoxybenzene Moiety: A Core Scaffold in Chemical and Pharmaceutical Sciences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenoxybenzene moiety, a fundamental structural unit in organic chemistry, consists of a phenyl group bonded to a benzene ring through an ether linkage. This seemingly simple arrangement imparts a unique combination of rigidity, conformational flexibility, and electronic properties, making it a privileged scaffold in medicinal chemistry, materials science, and chemical synthesis. This technical guide provides a comprehensive overview of the key physicochemical characteristics, reactivity, and spectroscopic signature of the phenoxybenzene core, along with its applications and relevant experimental protocols.

Physicochemical and Structural Properties

The defining feature of the phenoxybenzene moiety is the ether linkage between two phenyl rings. This linkage dictates the molecule's overall shape and physicochemical properties.

Physical Properties

Phenoxybenzene, also known as diphenyl ether, is a colorless solid or liquid with a geranium-like odor at room temperature.[1] Its physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O | [2][3] |

| Molar Mass | 170.21 g/mol | [1][2][3] |

| Melting Point | 26-28 °C | [2][3][4] |

| Boiling Point | 257-259 °C | [2][3][4] |

| Density | 1.070-1.073 g/mL at 25 °C | [2][3][4] |

| Refractive Index (n²⁰/D) | 1.579 | [2][3] |

| Dipole Moment | 1.17 D | [3] |

| Water Solubility | Insoluble | [2][4] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, toluene, chloroform, and acetic acid.[2][4] | |

| LogP (Octanol/Water) | 4.21 | [3] |

Structural Parameters

| Parameter | Typical Value |

| C-O Bond Length | 1.37 - 1.40 Å |

| C-O-C Bond Angle | 118 - 120° |

| Phenyl Ring C-C Bond Length | ~1.39 Å |

Spectroscopic Characterization

The identification and structural elucidation of phenoxybenzene and its derivatives rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of phenoxybenzene typically shows complex multiplets in the aromatic region (δ 6.8-7.4 ppm). The protons ortho to the ether linkage are generally the most shielded (upfield), while the para protons are the most deshielded (downfield).

-

¹³C NMR: The carbon NMR spectrum exhibits signals for the aromatic carbons. The carbon atom directly bonded to the oxygen (ipso-carbon) is significantly deshielded and appears around δ 157 ppm. The other aromatic carbons appear in the typical range of δ 118-130 ppm.

¹H and ¹³C NMR Data for Phenoxybenzene (Diphenyl Ether)

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-2, H-6 | ~7.03 | d | 4H | Ortho protons |

| H-3, H-5 | ~7.12 | t | 4H | Meta protons |

| H-4 | ~7.35 | t | 2H | Para protons |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| C-1 | ~157.4 | Ipso-carbon |

| C-2, C-6 | ~118.9 | Ortho-carbons |

| C-3, C-5 | ~129.7 | Meta-carbons |

| C-4 | ~123.2 | Para-carbon |

Infrared (IR) Spectroscopy

The IR spectrum of phenoxybenzene is characterized by several key absorption bands:

-

C-O-C Asymmetric Stretch: A strong, characteristic band appears in the region of 1230-1250 cm⁻¹.

-

Aromatic C=C Stretching: Multiple sharp bands are observed in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H Stretching: Bands appear above 3000 cm⁻¹.

-

Aromatic C-H Bending (Out-of-Plane): Strong absorptions in the 680-900 cm⁻¹ region are indicative of the substitution pattern on the benzene rings.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, phenoxybenzene exhibits a prominent molecular ion peak (M⁺) at m/z 170 due to the stability of the aromatic system. Common fragmentation patterns include the loss of a phenoxy radical (C₆H₅O•) to give a phenyl cation at m/z 77, and the loss of a phenyl radical (C₆H₅•) to give a phenoxy cation at m/z 93. Rearrangement reactions can also occur.

Reactivity and Electronic Effects

The phenoxy group (-OPh) acts as an electron-donating group through resonance, where the lone pairs on the oxygen atom can be delocalized into the attached benzene ring. This increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack at these sites. However, the oxygen atom is also electronegative, exerting an electron-withdrawing inductive effect. Overall, the resonance effect dominates, making the phenoxy group an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution

The phenoxybenzene moiety readily undergoes electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions. The incoming electrophile will preferentially add to the ortho and para positions of the activated ring.

Nucleophilic Aromatic Substitution

While the electron-rich nature of the phenoxybenzene rings makes them generally unreactive towards nucleophiles, nucleophilic aromatic substitution can occur if the ring is substituted with strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to the leaving group.

Synthesis

The most common method for the synthesis of phenoxybenzene and its derivatives is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide in the presence of a base.

Caption: General scheme of the Ullmann condensation for phenoxybenzene synthesis.

Applications in Drug Development

The phenoxybenzene scaffold is present in a number of biologically active molecules and approved drugs. Its ability to position aromatic rings in a specific three-dimensional orientation allows for effective interaction with biological targets.

Phenoxybenzamine: An FDA-Approved Drug

Phenoxybenzamine is an irreversible alpha-adrenergic antagonist used in the management of hypertension associated with pheochromocytoma.[5][6] It contains a phenoxy group as part of its pharmacophore.

-

Mechanism of Action: Phenoxybenzamine covalently binds to α-adrenergic receptors, causing irreversible blockade.[7][8] This leads to vasodilation and a reduction in blood pressure.[7][9]

Caption: Phenoxybenzamine's blockade of the α-adrenergic signaling pathway.

-

Anti-Tumor Activity: Recent studies have shown that phenoxybenzamine also exhibits anti-tumor activity by inhibiting histone deacetylases (HDACs).[10] This suggests a role in epigenetic regulation and potential for drug repurposing.

Caption: Phenoxybenzamine's role as a histone deacetylase (HDAC) inhibitor.

Experimental Protocols

Synthesis of Phenoxybenzene (Ullmann Condensation)

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

Phenol

-

Chlorobenzene

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equiv), potassium carbonate (2.0 equiv), and copper(I) iodide (0.1 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous DMF to the flask via syringe.

-

Add chlorobenzene (1.2 equiv) to the reaction mixture.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with toluene (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NH₄Cl (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford phenoxybenzene.

Caption: Step-by-step workflow for the Ullmann synthesis of phenoxybenzene.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified phenoxybenzene in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum, typically using a 300 or 400 MHz spectrometer.

-

Acquire the ¹³C NMR spectrum.

-

Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or gas chromatography (GC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization).

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and identify structural features.

Quantum Chemical Calculations

Computational chemistry provides valuable insights into the electronic structure and reactivity of the phenoxybenzene moiety. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to generate molecular orbitals and electrostatic potential maps.

-

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. For phenoxybenzene, the HOMO is typically localized on the electron-rich aromatic rings and the oxygen atom, indicating these are the sites for electrophilic attack. The LUMO is distributed over the aromatic rings.

-

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. For phenoxybenzene, the region around the oxygen atom and the ortho and para positions of the attached benzene ring will show a higher negative potential (typically colored red or yellow), confirming their nucleophilic character and susceptibility to electrophilic attack.

References

- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. phenoxybenzene [stenutz.eu]

- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Phenoxybenzamine - Wikipedia [en.wikipedia.org]

- 9. drugs.com [drugs.com]

- 10. amherst.edu [amherst.edu]

Potential Research Areas for Substituted Bromoarenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted bromoarenes are pivotal building blocks in modern organic chemistry, underpinning significant advancements in medicinal chemistry, materials science, and catalysis. The unique electronic properties and reactivity of the carbon-bromine bond make these compounds versatile intermediates for the construction of complex molecular architectures. This technical guide explores the core research areas for substituted bromoarenes, providing quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to inform and inspire future research and development.

Medicinal Chemistry: Targeting Disease with Brominated Scaffolds

The introduction of a bromine atom into a molecular scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. This "bromination" strategy is a powerful tool in drug design, often leading to enhanced therapeutic activity, improved metabolic stability, and increased duration of action.[1][2][3] This is partly due to the ability of bromine to form halogen bonds, which are specific non-covalent interactions with biological targets.[4][5]

Anticancer Agents

A significant area of research for substituted bromoarenes is in the development of novel anticancer therapeutics. Brominated natural products and synthetically derived bromoarenes have demonstrated potent activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected Substituted Bromoarenes

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 3-(4-(3-([1,4'-bipiperidin]-1'-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide | A549 (Lung) | Not specified | [6] |

| Brominated Coelenteramine (Br-Cla) | Prostate Cancer | 24.3 µM | [7] |

| Brominated Coelenteramine (Br-Cla) | Breast Cancer | 21.6 µM | [7] |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | K562 (Leukemia) | 13.9 µg/mL | [1] |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | KB (HeLa) | 3.09 µg/mL | [1] |

| Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane | Bel7402 (Liver) | 8.7 µg/mL | [1] |

| Bromophenol Derivative 4b-4 | K562 (Leukemia) | Reduces viability to 35.27% at 10 µM | [8] |

Kinase Inhibitors

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Substituted bromoarenes are key components of several potent and selective kinase inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[6][9][10] Inhibitors of BTK are effective treatments for B-cell malignancies.

PI3K/Akt Signaling Pathway Inhibitors: The PI3K/Akt pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its aberrant activation is common in many cancers, making it a key therapeutic target.

Organic Synthesis: Enabling Complex Molecule Construction

Substituted bromoarenes are indispensable precursors in a multitude of organic transformations, most notably in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic chemistry, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. Bromoarenes are common substrates due to their optimal reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

-

Reagents: 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), K₃PO₄·7H₂O (1.5 mmol), and water (3 mL).

-

Procedure:

-

To a reaction vessel, add 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), and K₃PO₄·7H₂O (1.5 mmol).

-

Add 3 mL of water to the mixture.

-

Stir the reaction mixture at room temperature for the indicated time.

-

After completion (monitored by TLC or GC), extract the product with an organic solvent (e.g., diethyl ether).

-

Purify the product by column chromatography on silica gel.[1]

-

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is crucial for the synthesis of conjugated enynes and arylalkynes.[12][13][14]

Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling of 6-bromo-1-(phenylsulfonyl)-1H-indole with Phenylacetylene

-

Reagents: 6-bromo-1-(phenylsulfonyl)-1H-indole (1b), phenylacetylene (2a), Nickel(II) dichloride (10 mol%), 1,10-phenanthroline (15 mol%), activated zinc powder, and N,N-dimethylacetamide (DMAc).

-

Procedure:

-

Prepare active zinc powder by washing with HCl, water, ethanol, and acetone, then drying under vacuum.

-

In a glovebox, add nickel(II) dichloride (10 mol%) to a solution of 1,10-phenanthroline (15 mol%) in degassed DMAc. Stir for 30 minutes at 25 °C.

-

To the catalyst solution, add 6-bromo-1-(phenylsulfonyl)-1H-indole (1b), phenylacetylene (2a), and activated zinc powder.

-

Seal the reaction vessel and stir at 70 °C until the reaction is complete (monitored by TLC or GC).

-

After cooling, quench the reaction and extract the product.

-

C-H Activation and Borylation

Direct functionalization of C-H bonds is a highly atom-economical strategy. Iridium-catalyzed C-H borylation of bromoarenes provides a powerful route to bifunctional building blocks that can be further elaborated through subsequent cross-coupling reactions.[1][8][9]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of 1,3-Dibromobenzene

-

Reagents: 1,3-dibromobenzene (1.0 mmol), HBpin (1.5 mmol), [Ir(cod)OMe]₂ (catalyst precursor), and dtbpy (ligand).

-

Procedure:

-

In a glovebox, combine [Ir(cod)OMe]₂ and dtbpy in an appropriate solvent.

-

Add 1,3-dibromobenzene and HBpin to the catalyst solution.

-

Stir the reaction mixture at the desired temperature for the specified time (e.g., 8 hours).

-

Upon completion, the borylated product can be isolated or used directly in a subsequent one-pot reaction.[9]

-

Materials Science: Bromoarenes in Organic Electronics

The tunable electronic properties of substituted bromoarenes make them valuable components in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The bromine atom can be used as a handle for further functionalization to fine-tune the material's properties or can be retained in the final structure to influence intermolecular packing and charge transport.

While specific performance data for a wide range of bromoarene-based materials is highly dependent on the final device architecture, research has shown their utility in creating novel donor and acceptor materials.[17][18][19] The ease of their synthesis and modification through the cross-coupling reactions described above allows for the rapid generation of libraries of new materials for screening.

High-Throughput Experimentation and Automated Synthesis

Agrochemicals

Substituted bromoarenes also serve as important intermediates in the synthesis of modern agrochemicals, including herbicides, fungicides, and insecticides. The bromine atom can be a key feature for biological activity or a convenient point for chemical modification to optimize the efficacy and safety profile of the final product.[24][25][26][27]

Table 2: Physicochemical Properties of Bromoarene-based Agrochemicals

| Property | Guideline for Herbicides | Guideline for Fungicides | Guideline for Insecticides |

| Molecular Weight | 200 - 450 Da | 200 - 450 Da | 200 - 500 Da |

| logP | 1 - 5 | 1 - 5 | 1 - 5 |

| Number of H-bond Donors | 0 - 2 | 0 - 2 | 0 - 2 |

| Number of H-bond Acceptors | 1 - 9 | 1 - 9 | 1 - 9 |

| Number of Rotatable Bonds | 1 - 8 | 1 - 8 | 1 - 10 |

Data adapted from physicochemical property guidelines for modern agrochemicals.[25][28]

Conclusion

Substituted bromoarenes continue to be a cornerstone of chemical research and development. Their versatility as synthetic intermediates and their intrinsic value in modulating biological and material properties ensure their continued prominence in diverse scientific fields. The ongoing development of novel synthetic methodologies, coupled with the power of high-throughput and automated technologies, will undoubtedly unlock new and exciting research avenues for this important class of compounds. This guide provides a foundational understanding of the current landscape and serves as a catalyst for future innovation in the exploration and application of substituted bromoarenes.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Kumada Coupling [organic-chemistry.org]

- 6. cusabio.com [cusabio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AKT/PI3K Signaling Pathway | Rockland [rockland.com]

- 15. Automated feedback in flow for accelerated reaction screening, optimization, and kinetic parameter estimation [dspace.mit.edu]

- 16. html.rhhz.net [html.rhhz.net]

- 17. High-Performance Organic Solar Cells - ChemistryViews [chemistryviews.org]

- 18. [70]fullerene-based materials for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. e3s-conferences.org [e3s-conferences.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 23. symeres.com [symeres.com]

- 24. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Physicochemical property guidelines for modern agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. chimia.ch [chimia.ch]

An In-depth Technical Guide to Polybrominated Diphenyl Ethers (PBDEs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants in a variety of consumer and industrial products, including plastics, textiles, and electronics.[1][2] Their primary function is to inhibit or slow down the spread of fire. However, due to their chemical stability and lipophilic nature, PBDEs are persistent in the environment, bioaccumulate in organisms, and biomagnify through the food chain.[1][2] Widespread environmental contamination and detection in human tissues, including blood, breast milk, and adipose tissue, have raised significant concerns about their potential adverse health effects.[3][4][5] This technical guide provides a comprehensive overview of PBDEs, focusing on their environmental presence, toxicological effects, and the experimental methodologies used to study them.

Chemical Structure and Classification

PBDEs consist of a diphenyl ether molecule substituted with one to ten bromine atoms. There are 209 possible congeners, each differing in the number and position of bromine atoms on the two phenyl rings.[6] They are generally categorized into three commercial mixtures based on their degree of bromination: PentaBDE, OctaBDE, and DecaBDE.[1] Although the production of PentaBDE and OctaBDE has been phased out in many countries, DecaBDE is still in use in some applications, and all forms persist in older products and the environment.[1]

Data Presentation

Table 1: Concentrations of Major PBDE Congeners in Human Tissues (ng/g lipid weight)

| Congener | Blood/Serum | Breast Milk | Adipose Tissue |

| BDE-47 | 2.2 - 20.9[7][8][9] | 3.0 - 1620[3][10] | 0.52 - 47[11][12] |

| BDE-99 | 3.6 - 14.5[8][13] | 6.0 - 3800[10][13] | Not Widely Reported |

| BDE-100 | 3.9 - 9.8[7][13] | 5.3 - 684[10][13] | Not Widely Reported |

| BDE-153 | 5.5 - 26.12[1][7] | 5.0 - 1080[5][10] | 1.83 - 26.12[1] |

| BDE-209 | Not Widely Detected[13] | 863[10] | 14.10[1] |

| Total PBDEs (∑PBDEs) | 5.5 - 169 [9] | 6.2 - 5800 [3][10] | 73.91 [1] |

Table 2: Concentrations of Major PBDE Congeners in Environmental Matrices

| Congener | House Dust (ng/g dry weight) | Sediment (ng/g dry weight) | Air (pg/m³) | Water (ng/L) |

| BDE-47 | 2700 - 1620[1][14] | 0.16 - 120[15][16] | Not Widely Reported | 5.4 - 31.5[17] |

| BDE-99 | 3800 - 3800[1][14] | 0.16 - 120[15][16] | Not Widely Reported | 11.7 - 174[17] |

| BDE-100 | 684[1] | 0.16 - 120[15][16] | Not Widely Reported | 17 - 183[17] |

| BDE-209 | 4742 (dominant)[13] | 2.29 - 16,000[15][16] | Not Widely Reported | 296 - 4283[17] |

| Total PBDEs (∑PBDEs) | 780 - 44,546 [13][14] | 0.07 - 16,120 [15][16] | Not Widely Reported | 30 - 450 [18] |

Table 3: Toxicological Reference Values for Selected PBDEs

| Congener/Mixture | Endpoint | Species | NOAEL | LOAEL | LD50 (Oral) |

| DE-71 (PentaBDE) | Reproductive/Developmental Toxicity | Rat | - | 0.06 mg/kg/day[19] | 0.5-5 g/kg[15] |

| BDE-47 | Neurotoxicity | Rat | 0.15 µg/kg/day[20] | - | Not Found |

| BDE-99 | Reproductive Toxicity | Rat | - | 0.003 mg/kg/day[20] | Not Found |

| BDE-209 | Thyroid Disruption | Rat | - | - | >5 g/kg[15] |

| OctaBDE mixture | Thyroid Hormones | Rat | 1.1 mg/m³ (inhalation)[21] | 16 mg/m³ (inhalation)[21] | >2 g/kg[15] |

Toxicological Effects and Signaling Pathways

PBDEs are associated with a range of toxicological effects, primarily targeting the endocrine, nervous, and reproductive systems.

Endocrine Disruption: Thyroid Hormone Pathway

PBDEs are well-documented endocrine disruptors, with a primary impact on the thyroid hormone (TH) system.[22] The structural similarity between PBDEs and thyroid hormones allows them to interfere with TH synthesis, transport, and metabolism.[22] This disruption can have profound effects on development, particularly neurodevelopment, as thyroid hormones are critical for brain maturation.

Neurotoxicity

Developmental neurotoxicity is a major concern associated with PBDE exposure.[23] Both in vivo and in vitro studies have demonstrated that PBDEs can induce oxidative stress, disrupt calcium homeostasis, and alter neurotransmitter systems, leading to apoptosis and impaired neuronal development.[23][24]

Reproductive Toxicity

PBDEs have been shown to adversely affect male reproductive health.[25] Experimental studies in rodents have linked PBDE exposure to reduced sperm quality and changes in reproductive hormone levels.[25][26] The proposed mechanisms involve androgen receptor antagonism and the induction of oxidative stress in testicular tissues.[19]

Oxidative Stress Pathway

A common mechanism underlying the toxicity of PBDEs is the induction of oxidative stress.[27][28] PBDEs can generate reactive oxygen species (ROS), leading to cellular damage, including lipid peroxidation, DNA damage, and apoptosis.[27][29]

Interaction with Nuclear Receptors

PBDEs can interact with various nuclear receptors, including the aryl hydrocarbon receptor (AhR), pregnane X receptor (PXR), and constitutive androstane receptor (CAR).[14][30][31][32] These receptors are key regulators of xenobiotic metabolism. By activating or antagonizing these receptors, PBDEs can alter the expression of drug-metabolizing enzymes, potentially leading to altered drug efficacy and toxicity.[31][32]

Experimental Protocols

Analysis of PBDEs in Human Serum by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This protocol outlines a common method for the extraction and quantification of PBDE congeners in human serum.[21][28]

1.1. Sample Preparation and Extraction:

-

Internal Standard Spiking: Spike a known amount of serum (e.g., 1-2 mL) with a mixture of ¹³C-labeled PBDE internal standards.

-

Protein Denaturation: Add formic acid to the serum sample to denature proteins and release PBDEs.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with appropriate solvents (e.g., dichloromethane, methanol, and water).

-

Load the acidified serum sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the PBDEs from the cartridge using an organic solvent (e.g., dichloromethane).

-

-

Lipid Removal: Treat the eluate with concentrated sulfuric acid to remove lipids, which can interfere with the analysis.

-

Fractionation: Use a silica gel column to separate PBDEs from other co-extracted compounds. Elute with solvents of increasing polarity.

-

Concentration: Concentrate the final extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

1.2. Instrumental Analysis (GC-MS/MS):

-

Injection: Inject a small volume (e.g., 1-2 µL) of the concentrated extract into the GC-MS/MS system.

-

Gas Chromatography: Use a capillary column specifically designed for persistent organic pollutants (e.g., a 5% phenyl-methylpolysiloxane phase) with a suitable temperature program to separate the different PBDE congeners.

-

Mass Spectrometry: Operate the mass spectrometer in electron capture negative ionization (ECNI) or electron ionization (EI) mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high sensitivity and selectivity.

-

Quantification: Quantify the native PBDE congeners by comparing their peak areas to the corresponding ¹³C-labeled internal standards.

In Vitro Assessment of PBDE-Induced Neurotoxicity in SH-SY5Y Cells

This protocol describes an in vitro assay to evaluate the neurotoxic potential of PBDEs using the human neuroblastoma cell line SH-SY5Y.

2.1. Cell Culture and Exposure:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

-

Differentiate the cells into a more neuron-like phenotype by treating with retinoic acid for several days.

-

Expose the differentiated cells to various concentrations of the PBDE congener of interest (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (DMSO alone).

2.2. Assessment of Cytotoxicity (MTT Assay):

-

After the exposure period, add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

2.3. Measurement of Oxidative Stress (DCFH-DA Assay):

-

Following exposure, incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-